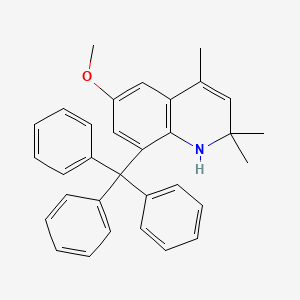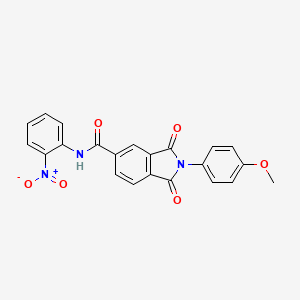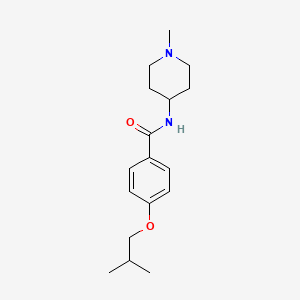![molecular formula C17H20BrNO2 B5046298 N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B5046298.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine is a compound belonging to the class of phenethylamines. This compound is known for its psychoactive properties and has been studied for its effects on the central nervous system. It exhibits high binding affinity for serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce a bromine atom at the 5-position of the benzene ring.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce a methoxy group at the 2-position.
Reductive Amination: The final step involves reductive amination with 3-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of halogenation and methoxylation on the reactivity and binding affinity of phenethylamines.
Biology: The compound is studied for its effects on neurotransmitter release and receptor binding in the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new psychoactive substances and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This binding leads to the activation of downstream signaling pathways, resulting in the release of neurotransmitters such as dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters play a crucial role in modulating mood, cognition, and perception, which explains the compound’s hallucinogenic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Similar in structure but with an iodine atom instead of bromine.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF): Similar in structure but with a fluorobenzyl group instead of a methoxyphenyl group.
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine is unique due to its specific substitution pattern, which affects its binding affinity and selectivity for serotonin receptors. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-16-5-3-4-13(10-16)8-9-19-12-14-11-15(18)6-7-17(14)21-2/h3-7,10-11,19H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBNLXLKQRXCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5046218.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5046219.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5046230.png)

![2-[3-[(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B5046260.png)

![5-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5046266.png)


![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5046271.png)

![1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5046274.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide](/img/structure/B5046289.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B5046292.png)
